2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is an organic compound with the molecular formula C10H16O5This compound is primarily used in organic synthesis, particularly in the protection of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of oxolane-2-carboxylic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: Used as a protecting group for amines to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Utilized in peptide synthesis to protect amino groups during the assembly of peptide chains.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is similar to other Boc-protected compounds, such as:
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-lysine
These compounds also contain the Boc protecting group and are used for similar purposes in organic synthesis. this compound is unique due to its oxolane ring structure, which can impart different reactivity and properties compared to linear or aromatic Boc-protected compounds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)5-4-6-14-10/h4-6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUZYFQVCIUUPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327618-38-2 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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